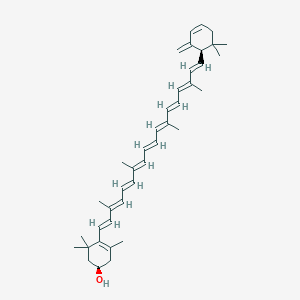![molecular formula C19H24N4O6S B1244042 N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide is a piperidinecarboxamide.
科学的研究の応用
Synthesis and Anti-inflammatory Applications
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide is utilized in the synthesis of novel heterocyclic compounds. In a study by Abu‐Hashem et al. (2020), these compounds were explored for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities, indicating potential application in medical research for pain and inflammation management.
Capillary Electrophoresis
The compound is also relevant in analytical chemistry, particularly in capillary electrophoresis. Ye et al. (2012) Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for this compound and related substances, demonstrating its significance in the quality control of pharmaceuticals.
Anti-Angiogenic and DNA Cleavage Studies
In cancer research, derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) Kambappa et al. (2017) investigated a series of derivatives and their efficacy in inhibiting in vivo angiogenesis, highlighting their potential as anticancer agents.
Antitumor Activity
Hafez et al. (2017) Hafez et al. (2017) synthesized derivatives of the compound that exhibited potent anticancer activity on various human cancer cell lines, further emphasizing its potential in oncological research.
Hydrogen Bond Studies
In the field of crystallography, the compound's derivatives have been used to study hydrogen bonding. Orozco et al. (2009) Orozco et al. (2009) analyzed the hydrogen bonding patterns in a salt-type adduct of a derivative, contributing to the understanding of molecular interactions in crystal structures.
Polyamide Synthesis
The compound has applications in polymer science as well. Hattori & Kinoshita (1979) Hattori & Kinoshita (1979) synthesized polyamides containing derivatives of the compound, illustrating its role in the development of novel polymeric materials.
Metabolism Studies
In pharmacokinetics, the compound has been studied to understand the metabolism of drugs. Gong et al. (2010) Gong et al. (2010) identified metabolites of a related compound in chronic myelogenous leukemia patients, highlighting its importance in drug development and therapy optimization.
Other Notable Applications
- The compound has been studied for its interaction with neurotransmitter receptors, which could have implications for neuroscience research Craven et al. (1994).
- In medicinal chemistry, it has been used in the synthesis of TNF-alpha converting enzyme inhibitors, indicating its potential in therapeutic applications Xue et al. (2004).
- The compound plays a role in the synthesis of new antimicrobial agents, showing its significance in addressing infectious diseases Krishnamurthy et al. (2011).
特性
製品名 |
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide |
|---|---|
分子式 |
C19H24N4O6S |
分子量 |
436.5 g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O6S/c1-12-16(18(25)22-19(26)21-12)30(27,28)23-8-4-6-14(11-23)17(24)20-10-13-5-3-7-15(9-13)29-2/h3,5,7,9,14H,4,6,8,10-11H2,1-2H3,(H,20,24)(H2,21,22,25,26) |
InChIキー |
BKTJMVLGAXUUAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B1243959.png)
![N-butyl-8-[[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]amino]-N-methyloctanamide](/img/structure/B1243962.png)

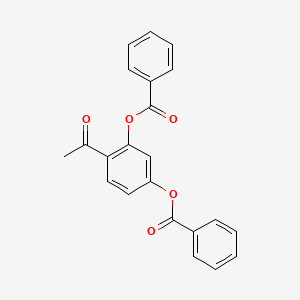
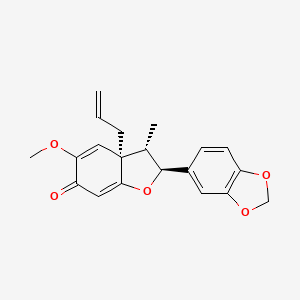
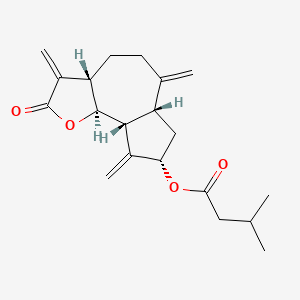




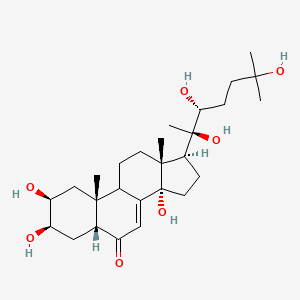
![(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione](/img/structure/B1243980.png)

